ETHYL 5-ACETYL-4-METHYL-2-[(2E)-3-(4-METHYLPHENYL)PROP-2-ENAMIDO]THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 5-ACETYL-4-METHYL-2-[(2E)-3-(4-METHYLPHENYL)PROP-2-ENAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse biological and chemical properties
Preparation Methods
The synthesis of ETHYL 5-ACETYL-4-METHYL-2-[(2E)-3-(4-METHYLPHENYL)PROP-2-ENAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
ETHYL 5-ACETYL-4-METHYL-2-[(2E)-3-(4-METHYLPHENYL)PROP-2-ENAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the thiophene ring.
Condensation: The compound can participate in condensation reactions to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
ETHYL 5-ACETYL-4-METHYL-2-[(2E)-3-(4-METHYLPHENYL)PROP-2-ENAMIDO]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-[(2E)-3-(4-METHYLPHENYL)PROP-2-ENAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to ETHYL 5-ACETYL-4-METHYL-2-[(2E)-3-(4-METHYLPHENYL)PROP-2-ENAMIDO]THIOPHENE-3-CARBOXYLATE include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which differentiate it from other thiophene derivatives.
Properties
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-5-25-20(24)17-13(3)18(14(4)22)26-19(17)21-16(23)11-10-15-8-6-12(2)7-9-15/h6-11H,5H2,1-4H3,(H,21,23)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXFPRCHTMJCPH-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C=CC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)/C=C/C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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